4-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique structure that combines a pyridine ring, a triazole ring, and a benzenesulfonamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the pyridine ring through nucleophilic substitution reactions. The final step usually involves the sulfonation of the benzene ring to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The purification process often involves crystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 4-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may target enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By inhibiting these enzymes, the compound can effectively kill or inhibit the growth of bacteria.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-pyridin-3-yl-benzenesulfonamide
- 4-chloro-N-pyridin-3-ylmethyl-benzenesulfonamide
- 4-methyl-N-(4-pyridinyl)benzenesulfonamide
Uniqueness
4-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide is unique due to the presence of the triazole ring, which is not commonly found in other similar compounds
Properties
Molecular Formula |
C13H11N5O2S2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(3-pyridin-3-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H11N5O2S2/c14-22(19,20)11-5-3-10(4-6-11)18-12(16-17-13(18)21)9-2-1-7-15-8-9/h1-8H,(H,17,21)(H2,14,19,20) |
InChI Key |
UXBKMLDLIROHDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.